molecular formula C3H12Cl2N2 B033618 (R)-(+)-1,2-Diaminopropane dihydrochloride CAS No. 19777-67-4

(R)-(+)-1,2-Diaminopropane dihydrochloride

Cat. No. B033618
CAS RN: 19777-67-4
M. Wt: 147.04 g/mol
InChI Key: AEIAMRMQKCPGJR-HWYNEVGZSA-N
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Description

Diaminopropane is a type of organic compound known as an alkylamine. It is derived from propane, a three-carbon alkane, by replacing two hydrogen atoms with amine groups. The “®-(+)” notation indicates that this compound is a specific stereoisomer, or spatial arrangement of atoms, which rotates plane-polarized light in a clockwise direction .


Synthesis Analysis

While specific synthesis methods for “®-(+)-1,2-Diaminopropane dihydrochloride” are not available, similar compounds, such as piperazines, can be synthesized through methods like cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular structure of diaminopropane consists of a three-carbon chain with amine groups attached to the first and second carbons. The dihydrochloride indicates that there are two chloride ions associated with the molecule, likely forming ionic bonds with the nitrogen atoms in the amine groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “®-(+)-1,2-Diaminopropane dihydrochloride” would depend on its specific structure. For example, similar compounds like “®-(-)-3-Aminopiperidine dihydrochloride” are solid at room temperature, soluble in water, and have a specific rotation .

Safety And Hazards

Safety data sheets for similar compounds indicate that they can cause skin and eye irritation. They should be handled with appropriate personal protective equipment, and any spills should be cleaned up promptly .

Future Directions

The future directions for a compound like “®-(+)-1,2-Diaminopropane dihydrochloride” would depend on its potential applications. For example, if it were found to have medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

(2R)-propane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.2ClH/c1-3(5)2-4;;/h3H,2,4-5H2,1H3;2*1H/t3-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIAMRMQKCPGJR-HWYNEVGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480929
Record name (2R)-Propane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1,2-Diaminopropane dihydrochloride

CAS RN

19777-67-4
Record name (2R)-Propane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-propane-1,2-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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